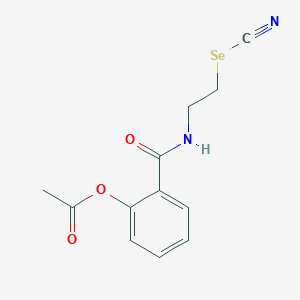

Se-Aspirin

Descripción

Propiedades

IUPAC Name |

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLOEJJBOLNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Se-Aspirin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Se-Aspirin, a novel selenium-containing derivative of aspirin. It details its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action as an anticancer agent.

Chemical Structure and Properties

This compound, also known as Selenium-acetylsalicylic acid, is a hybrid molecule that incorporates selenium into the aspirin scaffold.[1][2] This modification alters its biological activity, conferring potent anticancer properties, particularly against colorectal and pancreatic cancer cells.[3]

The chemical structure of this compound is distinct from its parent compound, aspirin (acetylsalicylic acid). The IUPAC name for this compound is derived from its structure, which can be represented by the SMILES notation: N#C[Se]CCNC(=O)C=1C=CC=CC1OC(=O)C.[3]

Table 1: Physicochemical Properties of this compound and Aspirin

| Property | This compound | Aspirin |

| IUPAC Name | 2-(acetyloxy)benzoic acid 2-(cyanoselanyl)ethyl amide | 2-(acetyloxy)benzoic acid[4][5] |

| Synonyms | Selenium-acetylsalicylic acid, Se-NSAID-8[1][3] | Acetylsalicylic acid, ASA[6][7] |

| Molecular Formula | C12H12N2O3Se[2] | C9H8O4[7][8] |

| Molecular Weight | 311.2 g/mol [2][3] | 180.159 g/mol [8] |

| Appearance | Crystalline solid | White, crystalline powder[6][9] |

| Melting Point | Not reported | 136 °C (277 °F)[6][9] |

| Decomposition | Not reported | ~140 °C (284 °F)[6] |

| pKa | Not reported | 3.5 at 25 °C[6] |

| Stability | Information not available | Stable in dry air; hydrolyzes in moist air to acetic and salicylic acids.[6][9] Decomposes rapidly in solutions of alkali hydroxides, carbonates, acetates, and citrates.[6][9] |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. While the specific, detailed protocol from primary literature is proprietary, a general workflow can be outlined based on the synthesis of similar selenium-containing compounds and the structure of this compound. The process would likely involve the reaction of an activated aspirin derivative with a selenium-containing amine.

Below is a generalized experimental workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Properties and Mechanism of Action

This compound exhibits significant anticancer and gastroprotective effects.[3] Its primary mechanism of action involves the inhibition of the pro-inflammatory and pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This is a departure from the primary mechanism of aspirin, which is the irreversible inhibition of cyclooxygenase (COX) enzymes.[10][11]

Key biological activities of this compound include:

-

Inhibition of NF-κB Pathway: this compound prevents the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3]

-

Downregulation of Anti-Apoptotic Proteins: By inhibiting NF-κB, this compound leads to the decreased expression of downstream anti-apoptotic proteins such as Bcl-xL, Mcl-1, and survivin.[3]

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of pro-survival signals and the downregulation of anti-apoptotic proteins result in the arrest of the cell cycle and the induction of programmed cell death (apoptosis) in cancer cells.[3]

-

Gastroprotective Effects: Unlike aspirin, which can cause gastrointestinal side effects, this compound has been noted to have protective effects on the gastric mucosa and can accelerate ulcer healing.[3]

Table 2: Comparative Biological Activities

| Activity | This compound | Aspirin |

| Primary Mechanism | Inhibition of NF-κB pathway[3] | Irreversible inhibition of COX-1 and COX-2 enzymes[10][12] |

| Anticancer Effects | Potent activity against colorectal and pancreatic cancer[3] | Chemopreventive effects, particularly in colorectal cancer, through COX-dependent and independent pathways[13] |

| Anti-inflammatory | Yes, via NF-κB inhibition[3] | Yes, via inhibition of prostaglandin synthesis[11] |

| Gastrointestinal Effects | Protective, accelerates ulcer healing[3] | Can cause irritation and bleeding[14] |

| Antiplatelet | Not reported as a primary effect | Yes, via inhibition of thromboxane A2 synthesis[12] |

Signaling Pathway Modulation

The central role of the NF-κB pathway in the mechanism of action of this compound is a key area of research. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in cell survival and inflammation. This compound is proposed to inhibit this pathway, preventing the transcription of these pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

5.1. Synthesis of Aspirin (for comparative purposes)

This protocol outlines the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride, a common undergraduate laboratory experiment that demonstrates esterification.

Materials:

-

Salicylic acid (2.0 g)[15]

-

Acetic anhydride (5.0 mL)[15]

-

85% Phosphoric acid (5 drops)[15]

-

Distilled water

-

Ice bath

-

Erlenmeyer flask (50 mL)

-

Beaker

-

Buchner funnel and filter paper

-

Heating apparatus (hot plate or water bath)

Procedure:

-

Place 2.0 g of salicylic acid into a 50-mL Erlenmeyer flask.[15]

-

In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals from the sides.[15]

-

Carefully add 5 drops of 85% phosphoric acid to the mixture to act as a catalyst.[15]

-

Gently heat the flask in a water bath to approximately 75-85°C for 10-15 minutes, with occasional stirring.[15][16]

-

Cautiously add 2 mL of distilled water to the flask to decompose any excess acetic anhydride. Note that this will produce hot acetic acid vapors.[15]

-

After 2 minutes, remove the flask from the heat and add 20 mL of cold water.[15]

-

Cool the flask in an ice bath to facilitate the crystallization of aspirin. If crystals are slow to form, scratching the inside of the flask with a glass rod can induce crystallization.[15]

-

Collect the aspirin crystals by vacuum filtration using a Buchner funnel.[15]

-

Wash the crystals with a small amount of ice-cold distilled water.[15]

-

Allow the crystals to dry completely on the filter paper.

5.2. Spectrophotometric Analysis of Aspirin

This protocol describes a method for the quantitative analysis of aspirin in a commercial tablet using UV-Vis spectrophotometry.

Materials:

-

Commercial aspirin tablet

-

1 M Sodium hydroxide (NaOH) solution

-

0.02 M Iron (III) chloride (FeCl3) solution, buffered

-

Volumetric flasks (250 mL, 10 mL)

-

Erlenmeyer flask (125 mL)

-

Pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Sample Solution:

-

Place one aspirin tablet in a 125 mL Erlenmeyer flask and add 10 mL of 1 M NaOH solution.[17]

-

Heat the solution gently until the tablet is completely dissolved. This step hydrolyzes the acetylsalicylic acid to salicylic acid.[17]

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.[17]

-

Pipette 0.5 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the buffered 0.02 M FeCl3 solution. The iron (III) ions will form a colored complex with the salicylic acid.[17]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a standard stock solution of aspirin by dissolving a known mass (e.g., 400 mg) of pure acetylsalicylic acid and treating it with NaOH and diluting in the same manner as the sample.[17]

-

Create a series of standard solutions of known concentrations by diluting the stock solution with the FeCl3 solution.[17]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance for the iron-salicylate complex.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Sample:

-

Measure the absorbance of the prepared sample solution.

-

Use the calibration curve to determine the concentration of salicylic acid in the sample solution, and from this, calculate the amount of aspirin in the original tablet.

-

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its pharmacokinetics, toxicology, and efficacy in various preclinical and clinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. Aspirin [webbook.nist.gov]

- 8. byjus.com [byjus.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. understandingstandards.org.uk [understandingstandards.org.uk]

- 17. purdue.edu [purdue.edu]

Mechanism of Action of Se-Aspirin in Cancer Cells: A Technical Guide

Executive Summary: The conjugation of selenium to aspirin represents a promising strategy in anticancer drug development, yielding compounds with significantly enhanced potency and a multifaceted mechanism of action. This document provides a detailed overview of the core mechanisms by which Se-Aspirin, particularly the well-studied compound AS-10, exerts its effects on cancer cells. Key mechanisms include the robust induction of apoptosis through caspase activation, cell cycle arrest primarily at the G1 phase, and the targeted inhibition of critical pro-survival signaling pathways, most notably NF-κB. Furthermore, a unique mechanism involving the promotion of histone acetylation has been identified for certain this compound analogs. This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the primary signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Aspirin has long been recognized for its chemopreventive properties, particularly in colorectal cancer.[1][2] However, its clinical utility is often hampered by the need for high doses, which can lead to significant gastrointestinal side effects.[3] To overcome these limitations and enhance anticancer efficacy, researchers have explored the incorporation of selenium, a trace element known for its own anticancer properties, into the aspirin molecule.[4][5] This has led to the development of novel this compound compounds, such as AS-10, which have demonstrated cytotoxic potency against cancer cells that is several orders of magnitude greater than that of the parent aspirin compound.[6][7] These hybrid molecules leverage a multi-pronged attack on cancer cells, engaging both well-established and novel mechanisms of action.

Core Anticancer Mechanisms of this compound

This compound's enhanced anticancer activity stems from its ability to simultaneously modulate multiple cellular processes that are critical for tumor growth and survival.

Potent Induction of Apoptosis

A primary mechanism of this compound is the strong induction of programmed cell death, or apoptosis, in cancer cells. This process is largely mediated through the intrinsic mitochondrial pathway and involves the activation of caspase enzymes.[8][9]

-

Caspase Activation: Treatment with this compound compounds like AS-10 leads to the cleavage and activation of effector caspases, such as caspase-3 and caspase-7.[9][10]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[10]

-

Modulation of Bcl-2 Family Proteins: this compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the release of cytochrome c from the mitochondria.[10][11][12] The downregulation of anti-apoptotic proteins like Bcl-xL is often linked to the inhibition of other signaling pathways, such as NF-κB.[10]

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[6][9] This prevents cells from entering the S phase, where DNA replication occurs, thereby blocking cell division. This effect is often dose-dependent.[12] In some related compounds, such as NO-donating aspirin, arrest at the G2/M phase has also been observed.[13] The G1 arrest is associated with the downregulation of key regulatory proteins that govern the G1-S transition.[14]

Modulation of Key Oncogenic Signaling Pathways

This compound's potency is significantly amplified by its ability to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a major driver of inflammation and cell survival and is often constitutively active in cancer cells.[10][15] this compound compounds ASD-43 and ASD-49 have been shown to potently inhibit this pathway.[10] The mechanism involves preventing the degradation of IκB-alpha, the natural inhibitor of NF-κB.[10] This traps the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of anti-apoptotic genes like survivin and Bcl-xL.[10]

A probable primary mechanism of action for the this compound compound AS-10 in prostate cancer cells is the promotion of histone acetylation.[6][7][16] This suggests that AS-10 functions as a histone deacetylase (HDAC) inhibitor. Increased histone acetylation leads to a more open chromatin structure, altering the transcription of various genes, including those involved in cell cycle arrest and apoptosis. This mechanism is significant as it is distinct from the canonical actions of many other anticancer agents.[7]

In the context of prostate cancer, AS-10 has been shown to suppress the transcription of the androgen receptor (AR).[6][17] This is a critical mechanism in a cancer type that is often dependent on AR signaling for growth and survival. This action contributes to the observed G1 arrest and apoptosis in prostate cancer cell lines.[6][7]

Quantitative Efficacy Data

The incorporation of selenium significantly enhances the cytotoxic potency of aspirin. The following tables summarize key quantitative data from in vitro studies.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound (AS-10) in Pancreatic Cancer Cells

| Cell Line | Compound | IC₅₀ (µM) at 48h | Selectivity vs. Normal Cells (MEF) | Reference |

| Panc-1 | AS-10 | 3.9 ± 0.2 | ~10-fold | [9] |

| MiaPaCa-2 | AS-10 | 5.1 ± 0.9 | ~7.6-fold | [9] |

| BxPC-3 | AS-10 | 4.4 ± 0.6 | ~8.9-fold | [9] |

| MEF (normal) | AS-10 | 39.1 ± 1.1 | - | [9] |

| Various Lines | Aspirin | 5,000 - 10,000 | Low | [6] |

Data represented as mean ± SD from three independent experiments.

Table 2: Induction of Apoptosis by this compound (AS-10) in Panc-1 Cells

| Treatment | Duration (hours) | Total Apoptotic Cells (%) | Reference |

| 5 µM AS-10 | 24 | ~30% | [9] |

| 5 µM AS-10 | 36 | ~45% | [9] |

| 5 µM AS-10 | 48 | ~48% | [9] |

Apoptosis measured by Muse™ Caspase 3/7 Activity Assay. Data are approximate values derived from published graphs.

Key Experimental Methodologies

The following protocols are fundamental for evaluating the anticancer effects of this compound in vitro.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0-50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[9]

Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound at the desired concentration and duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[18]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) detects early apoptotic cells, while PI signal identifies late apoptotic/necrotic cells.

-

Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Western Blotting for Protein Expression

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, PARP, p65, IκBα) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Conclusion and Future Directions

This compound compounds have emerged as highly potent anticancer agents that are significantly more effective than aspirin. Their multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of crucial oncogenic pathways like NF-κB, provides a strong rationale for their continued development. The discovery of additional mechanisms, such as HDAC inhibition, further highlights their therapeutic potential.

Future research should focus on comprehensive preclinical evaluation in relevant animal models to assess in vivo efficacy, pharmacokinetics, and safety profiles.[19] Investigating the potential for synergistic effects when combined with standard-of-care chemotherapeutics, such as gemcitabine, is also a critical next step.[9] Elucidating the full spectrum of molecular targets will be essential for identifying predictive biomarkers and guiding the clinical application of this promising class of drugs.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. Exploring Aspirin’s Potential in Cancer Prevention: A Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Seleno-aspirin compound AS-10 promotes histone acetylation ahead of suppressing androgen receptor transcription, G1 arrest, and apoptosis of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seleno-aspirin compound AS-10 promotes histone acetylation ahead of suppressing androgen receptor transcription, G1 arrest, and apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspirin Induces Apoptosis through Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms underlying aspirin-mediated growth inhibition and apoptosis induction of cyclooxygenase-2 negative colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory Effect of Aspirin on Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Implementing subtype-specific pre-clinical models of breast cancer to study pre-treatment aspirin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Anticancer Efficacy of Selenium-Aspirin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The well-documented chemopreventive properties of aspirin have spurred the development of new analogs aimed at enhancing its anticancer potency and mitigating its side effects. Among these, selenium-aspirin derivatives have emerged as a promising class of compounds. By incorporating selenium into the aspirin molecule, researchers have created novel chemical entities that exhibit significantly greater cytotoxicity against cancer cells compared to the parent compound. This technical guide provides an in-depth overview of the preclinical studies investigating the anticancer effects of Se-Aspirin, with a primary focus on the compound AS-10, a selenazolidine-bis-aspirinyl derivative. We will delve into its mechanism of action, present quantitative data from in vitro studies, detail the experimental protocols used for its evaluation, and visualize the key signaling pathways involved.

Data Presentation: In Vitro Efficacy of this compound (AS-10)

Preclinical evaluations of the this compound compound AS-10 have demonstrated its potent anticancer effects, particularly against pancreatic and prostate cancer cell lines. The compound is reported to be two to three orders of magnitude more potent than aspirin in inhibiting the growth of pancreatic ductal adenocarcinoma (PDAC) cells[1].

Table 1: Growth Inhibition of Pancreatic Cancer Cells by AS-10

| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |

| Panc-1 | AS-10 | ~2.5 - 5.0* | 24-48h | MTT/Cell Viability | [1] |

| MIA PaCa-2 | AS-10 | Not Specified | Not Specified | Not Specified | [2] |

| BxPC-3 | AS-10 | Not Specified | Not Specified | Not Specified | [2] |

| Panc-1 | Aspirin | Millimolar range | Not Specified | MTT/Cell Viability | [1] |

*Note: Precise IC50 values were not explicitly stated in the reviewed abstracts, but effective concentrations for inducing apoptosis and cell cycle arrest were in the 2.5-10 µM range.

Table 2: Induction of Apoptosis in Panc-1 Cells by AS-10 (5 µM)

| Treatment Duration | Total Apoptotic Cells (%) | Assay Method | Reference |

| 24 hours | ~30% | Muse Caspase-3/7 Assay | [3] |

| 36 hours | ~45% | Muse Caspase-3/7 Assay | [3] |

| 48 hours | ~45% | Muse Caspase-3/7 Assay | [3] |

Table 3: Induction of G1 Cell Cycle Arrest in Panc-1 Cells by AS-10

| AS-10 Concentration | Treatment Duration | Cells in G1 Phase (%) | Cells in S Phase (%) | Assay Method | Reference |

| 5 µM | 24 hours | ~60% | ~25% | Flow Cytometry (PI Staining) | [4] |

| 10 µM | 24 hours | ~70% | ~15% | Flow Cytometry (PI Staining) | [4] |

| Control (DMSO) | 24 hours | ~45% | ~35% | Flow Cytometry (PI Staining) | [4] |

Core Mechanisms of Action

The enhanced anticancer activity of this compound compounds, particularly AS-10, is attributed to a multi-pronged mechanism of action that targets key cellular processes involved in cancer cell proliferation and survival.

Induction of Caspase-Mediated Apoptosis

AS-10 is a potent inducer of apoptosis in cancer cells. Studies in Panc-1 pancreatic cancer cells show that AS-10 treatment leads to the activation of effector caspases-3 and -7, which are central executioners of the apoptotic cascade[1][3]. This activation results in the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1][3]. The induction of apoptosis by AS-10 occurs without causing significant necrosis, suggesting a targeted mechanism of cell killing[1].

G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, AS-10 effectively halts the proliferation of cancer cells by arresting them in the G1 phase of the cell cycle[4]. This prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their division. This G1 arrest is associated with the upregulation of cell cycle inhibitory proteins, such as p21Cip1[1].

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a common feature in many cancers, including pancreatic cancer[5]. AS-10 has been shown to be a potent inhibitor of this pathway. It prevents the degradation of the inhibitory protein IκBα, which normally sequesters the NF-κB p65/p50 dimer in the cytoplasm[1]. By stabilizing IκBα, AS-10 blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins like survivin and Bcl-xL[5].

Promotion of Histone Acetylation

In prostate cancer cells, AS-10 has been observed to rapidly promote histone acetylation[6][7]. This epigenetic modification can alter gene expression and is another potential mechanism contributing to its anticancer effects, including the suppression of androgen receptor (AR) signaling[6][7].

Visualization of Pathways and Workflows

This compound (AS-10) Mechanism of Action

Caption: Overview of the primary mechanisms of this compound (AS-10).

Canonical NF-κB Signaling Pathway (Inhibited by this compound)

Caption: this compound inhibits the TNF-α-induced canonical NF-κB pathway.

Experimental Workflow: In Vitro Anticancer Assessment

Caption: A typical workflow for preclinical in vitro evaluation.

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical evaluation of this compound's anticancer effects, based on published studies.

Cell Culture and Reagents

-

Cell Lines: Human pancreatic ductal adenocarcinoma cell lines (Panc-1, MIA PaCa-2, BxPC-3) and prostate cancer cell lines (LNCaP, 22Rv1) are commonly used. Non-cancerous cell lines, such as mouse embryonic fibroblasts (MEFs), are used as controls to assess selectivity[1].

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: this compound (AS-10) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Muse® Caspase-3/7 Assay)

This flow cytometry-based assay quantifies the percentage of live, early apoptotic, late apoptotic, and dead cells.

-

Cell Preparation: Seed cells (e.g., 1.5 x 10⁴ cells/well in a 6-well plate) and treat with this compound for the desired time[8].

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend cells and add the Muse® Caspase-3/7 reagent, which contains a DEVD peptide substrate linked to a DNA-binding dye, and incubate for 30 minutes at 37°C[9].

-

Dead Cell Staining: Add the 7-AAD viability dye to the cell suspension and incubate for 5 minutes at room temperature[9].

-

Analysis: Acquire and analyze the samples on a Muse® Cell Analyzer. The software automatically calculates the percentages of the four cell populations:

-

Live (Caspase-3/7 negative, 7-AAD negative)

-

Early Apoptotic (Caspase-3/7 positive, 7-AAD negative)

-

Late Apoptotic/Dead (Caspase-3/7 positive, 7-AAD positive)

-

Necrotic (Caspase-3/7 negative, 7-AAD positive)[8].

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation and Treatment: Culture and treat cells with this compound as required. For synchronization, cells can be serum-starved for 72 hours before treatment[10].

-

Harvesting: Collect cells by trypsinization.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer (e.g., BD FACSCalibur). The resulting histograms are quantified using analysis software (e.g., ModFit) to determine the percentage of cells in each phase[10].

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP, anti-IκBα, anti-p21, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the protein band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across samples[1].

Conclusion

Preclinical studies have identified this compound compounds, particularly AS-10, as highly potent anticancer agents that surpass the efficacy of aspirin by several orders of magnitude. The multifaceted mechanism of action, involving the concurrent induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways like NF-κB, underscores its therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in oncology and drug development. Further in vivo studies are warranted to translate these promising in vitro findings into effective clinical applications for cancers with high unmet needs, such as pancreatic ductal adenocarcinoma.

References

- 1. Novel Seleno-Aspirinyl Compound AS-10 Induces Apoptosis, G1 Arrest of Pancreatic Ductal Adenocarcinoma Cells, Inhibits Their NF-κB Signaling, and Synergizes with Gemcitabine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. noblelifesci.com [noblelifesci.com]

- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Antioxidant Properties of Selenium-Aspirin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of selenium with aspirin has given rise to a novel class of compounds with significant therapeutic potential, particularly in the realm of antioxidant activity and cytoprotection. This technical guide provides an in-depth analysis of the antioxidant properties of selenium-aspirin derivatives. It summarizes the available quantitative data, details the experimental protocols for assessing their antioxidant efficacy, and elucidates the key signaling pathways involved in their mechanism of action. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic applications of these hybrid molecules. While the field shows considerable promise, this guide also highlights the current scarcity of broad-spectrum quantitative antioxidant data for a wide range of selenium-aspirin compounds, underscoring the need for further research in this area.

Introduction

Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial for mitigating the detrimental effects of excessive ROS.

Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been shown to possess antioxidant properties, primarily by scavenging hydroxyl radicals.[1] Selenium is an essential trace element and a vital component of antioxidant enzymes such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR).[2][3] The synergistic combination of selenium and aspirin in single molecular entities has been explored to enhance their therapeutic efficacy and reduce toxicity. This guide focuses on the antioxidant characteristics of these novel selenium-aspirin compounds.

Quantitative Antioxidant Data

The available quantitative data on the antioxidant properties of specific selenium-aspirin compounds is currently limited in the public domain. Much of the research has focused on their anticancer effects, with antioxidant activity being a secondary endpoint. The following table summarizes the available data. A notable example is the seleno-aspirin analog 8, which has demonstrated significant anticancer activity, with underlying mechanisms linked to ROS production.[4] Another well-studied compound is AS-10, a selenazolidine-bis-aspirinyl derivative, which has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species.[5]

| Compound/Supplement | Assay | Key Findings | Reference |

| Selenium + Zinc Supplementation with Aspirin (in vivo, rats) | Superoxide Dismutase (SOD) | Preserved erythrocyte SOD levels during aspirin treatment. | [6] |

| Glutathione Peroxidase (GSH-Px) | No significant change in erythrocyte or liver GSH-Px levels. | [6] | |

| Malondialdehyde (MDA) | Preserved erythrocyte MDA levels, indicating reduced lipid peroxidation. | [6] | |

| Aspirin vs. Selenium vs. Vitamin E (in vivo, mice) | Mitochondrial Se-GPX Activity | Aspirin increased activity at 8 hours post-injection. | [1] |

| Cytosolic total GPX (t-GPX) Activity | Aspirin increased activity at 12 and 24 hours post-injection. The antioxidant effect of aspirin was less than that of selenium and vitamin E. | [1] | |

| Se-aspirin analogue 8 | Intracellular ROS levels | Longer exposure causes an increase in intracellular ROS levels in colorectal cancer cells, contributing to its apoptotic effect. | [4] |

| AS-10 (selenazolidine-bis-aspirinyl derivative) | Apoptosis Induction | Induces apoptosis in pancreatic cancer cells principally through a caspase-3/7 cascade and reactive oxygen species. | [5] |

This table will be updated as more quantitative data becomes publicly available.

Experimental Protocols for Antioxidant Assays

A variety of in vitro and in vivo assays are employed to characterize the antioxidant properties of selenium-aspirin compounds. The following are detailed methodologies for the most common assays.

In Vitro Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Test compound dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution to each dilution of the test compound and control in a 96-well plate or cuvettes.

-

Include a blank containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

-

Reagents:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate (e.g., 2.45 mM)

-

Methanol or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to obtain a working solution with a specific absorbance at 734 nm.

-

Add a small volume of the test compound at various concentrations to the ABTS•+ working solution.

-

After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is monitored spectrophotometrically.

-

Reagents:

-

Acetate buffer (pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test compound to the FRAP reagent and incubate.

-

Measure the absorbance at 593 nm after a specified time.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of known ferrous ion concentrations or Trolox.

In Vivo and Cellular Assays

This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.

-

Principle: The inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals, generated by a xanthine/xanthine oxidase system, is measured.

-

Procedure:

-

Prepare tissue or cell lysates.

-

In a reaction mixture containing the sample, xanthine, and the detector molecule, initiate the reaction by adding xanthine oxidase.

-

Monitor the change in absorbance at a specific wavelength (e.g., 560 nm for NBT) over time.

-

-

Calculation: One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.

This assay determines the activity of GPx, which catalyzes the reduction of hydroperoxides.

-

Principle: This is often a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is monitored.

-

Procedure:

-

Prepare cell or tissue lysates.

-

The sample is added to a reaction mixture containing GSH, GR, and NADPH.

-

The reaction is initiated by adding the hydroperoxide substrate.

-

The rate of decrease in absorbance at 340 nm is measured.

-

-

Calculation: The GPx activity is proportional to the rate of NADPH consumption.

This assay is a common method for assessing lipid peroxidation.

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (MDA-TBA adduct) that can be measured spectrophotometrically or fluorometrically.

-

Procedure:

-

Homogenize tissue or cell samples.

-

Add TBA reagent and an acid to the sample.

-

Incubate at high temperature (e.g., 95°C) for a specified time.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

-

Calculation: The concentration of MDA is determined using a standard curve prepared with an MDA standard.

Signaling Pathways in Antioxidant Action

The antioxidant effects of selenium-aspirin compounds are mediated through complex signaling pathways that regulate the cellular response to oxidative stress. Two of the most critical pathways are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation and cell survival. Oxidative stress is a potent activator of this pathway.

Caption: NF-κB signaling pathway in oxidative stress and its inhibition by selenium-aspirin compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response.

Caption: The Nrf2-mediated antioxidant response pathway and its activation by selenium-aspirin compounds.

Conclusion and Future Directions

Selenium-aspirin compounds represent a promising class of therapeutic agents with significant antioxidant potential. Their ability to modulate key signaling pathways involved in the cellular response to oxidative stress, such as the NF-κB and Nrf2 pathways, underscores their potential in the treatment of a wide range of diseases.

However, this guide also highlights a critical gap in the current research landscape: the lack of comprehensive and comparative quantitative data on the antioxidant activities of a broad range of selenium-aspirin derivatives. Future research should focus on:

-

Systematic Screening: Conducting head-to-head comparisons of various selenium-aspirin compounds using a standardized panel of antioxidant assays.

-

In Vivo Studies: Expanding the in vivo evaluation of these compounds to better understand their pharmacokinetic and pharmacodynamic properties related to antioxidant effects.

-

Mechanism of Action: Further elucidating the precise molecular mechanisms by which these compounds interact with and modulate signaling pathways involved in redox homeostasis.

By addressing these areas, the scientific community can unlock the full therapeutic potential of selenium-aspirin compounds and pave the way for their clinical application in the prevention and treatment of diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. The antioxidant role of selenium and seleno-compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antioxidant role of selenium and seleno-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Do zinc and selenium prevent the antioxidant, hepatic and renal system impairment caused by aspirin in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Anti-Tumor Activity of Se-Aspirin: A Technical Guide

This technical guide provides an in-depth overview of the in vivo anti-tumor activity of Selenium-Aspirin (Se-Aspirin) compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The in vivo anti-tumor efficacy of novel this compound compounds is often evaluated in comparison to its parent compound, Aspirin (Acetylsalicylic Acid, ASA). The following tables summarize quantitative data from various preclinical studies, showcasing the impact of these compounds on tumor growth, metastasis, and angiogenesis.

This compound Derivatives

Data on the in vivo efficacy of specific this compound compounds is emerging. While many studies focus on in vitro potency, the primary mechanisms identified suggest potent in vivo activity.

| Compound | Cancer Type | Animal Model | Dosage | Key In Vivo Finding | Reference |

| NOSH-Aspirin | Colon Cancer | Mice with human colon cancer xenografts | Not Specified | Reduced tumor volume by 85%. | [1] |

| p-NO-ASA | Breast Cancer (ER-) | Not Specified | Not Specified | Inhibited NF-κB activation and induced apoptosis in vivo. | [1] |

| NCX-4016 | Colon Cancer | Rat Model | Not Specified | Reduced aberrant crypt foci by 85% (compared to 64% for Aspirin). | [1] |

Note: Specific in vivo dosage and detailed tumor growth inhibition percentages for many this compound compounds are not yet widely published. The enhanced potency observed in vitro and in derivative studies is a strong indicator of their potential.[1][2]

Aspirin (Acetylsalicylic Acid - ASA)

Aspirin has been extensively studied in various in vivo cancer models, providing a benchmark for its derivatives.

| Cancer Type | Cell Line / Model | Animal Model | Dosage | Route | Key Quantitative Results | Reference |

| Melanoma (Metastasis) | B16F10 | Murine Model | 62.5, 125, 250 mg/kg/day | Not Specified | 19.9%, 49.6%, and 65.5% inhibition of lung metastasis, respectively. | [3] |

| Breast Cancer (Metastasis) | MDA-MB-231 | Murine Model | 200 mg/kg | Not Specified | Significantly decreased the number of metastases. | [3] |

| Hepatocellular Carcinoma | HepG2 | Nude Mouse Xenograft | 100 mg/kg/day | Oral | Significant reduction in tumor growth and weight. | [4][5] |

| Colorectal Cancer | Various CRC cell lines | Xenograft Mouse Model | 15, 50, 100 mg/kg | Oral Gavage | Dose-dependent decrease in tumor growth. | [6] |

| Canine Mammary Gland Tumor | CHMm | Nude Mouse Xenograft | Not Specified | Not Specified | Significantly smaller tumor volumes and lower tumor mass compared to control. | [7] |

| Lewis Lung Carcinoma | LLC | Obese C57BL/6 Mice | Not Specified | Not Specified | Alleviated tumor growth. | [8] |

| Melanoma | B16 | Murine Model | 150 mg/kg for 13 days | Not Specified | Inhibited tumor growth by 50%. | [1] |

| Hepatocarcinoma & Sarcoma | H22 & S180 | Murine Models | 100 mg/kg (low), 400 mg/kg (high) | Not Specified | Dose-dependent inhibition of tumor growth. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the literature.

Xenograft Tumor Growth Model

This protocol is a common method for assessing the effect of a compound on the growth of human tumors in an immunocompromised mouse model.

-

Cell Culture : Human cancer cells (e.g., HepG2 hepatocellular carcinoma, CRC cell lines) are cultured in appropriate media until they reach the logarithmic growth phase.[4][6]

-

Animal Model : Four- to six-week-old male BALB/c nude mice are typically used.[5]

-

Tumor Implantation : A suspension of 1x106 to 5x106 tumor cells in a volume of 100-200 µL of saline or culture medium is injected subcutaneously into the flank of each mouse.[6][7][10]

-

Treatment Initiation : When tumors reach a palpable size (e.g., ~100-250 mm³), mice are randomly assigned to control and treatment groups.[6][11]

-

Drug Administration :

-

Monitoring : Tumor dimensions (length, width, height) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = 1/2 (length × width × height).[6] Animal body weight is also monitored as an indicator of toxicity.[4]

-

Endpoint : The experiment is terminated after a predefined period (e.g., 2-7 weeks) or when tumors in the control group reach a specific size. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).[4][7][12]

Experimental Metastasis Model

This model is used to evaluate the effect of a compound on the ability of cancer cells to form metastatic colonies in a secondary organ, typically the lungs.

-

Cell Preparation : Murine B16F10 melanoma cells, known for their high metastatic potential to the lungs, are prepared into a single-cell suspension.[3]

-

Animal Model : C57BL/6 mice are commonly used for this syngeneic model.

-

Cell Injection : A total of 2x105 to 5x105 B16F10 cells in 100 µL of PBS are injected into the lateral tail vein of each mouse.[3]

-

Treatment : Daily treatment with Aspirin (e.g., 62.5, 125, 250 mg/kg) is initiated on the same day as the cell injection and continues for a specified period (e.g., one week).[3]

-

Endpoint and Analysis : After the treatment period (e.g., 1-2 weeks), mice are euthanized. The lungs are harvested, and the surface metastatic nodules are counted. Lungs are then fixed for histological analysis to confirm the presence of micrometastases.[3][13]

Signaling Pathways and Mechanisms of Action

This compound and Aspirin exert their anti-tumor effects through a variety of signaling pathways, often targeting inflammation, cell proliferation, apoptosis, and angiogenesis.

This compound: Key Signaling Pathways

This compound compounds are designed to be more potent than Aspirin, often targeting critical cancer pathways with greater efficacy.[2][14] The primary mechanism involves the inhibition of the NF-κB pathway, which is crucial for inflammatory responses, cell proliferation, and resistance to apoptosis.[14]

Caption: this compound inhibits the NF-κB pathway to induce apoptosis.[14]

Another novel mechanism for this compound (compound AS-10) involves the rapid promotion of histone acetylation, leading to the suppression of androgen receptor (AR) signaling in prostate cancer.[2]

Caption: this compound (AS-10) promotes histone acetylation and suppresses AR signaling.[2]

Aspirin: Multi-Pathway Inhibition

Aspirin's anti-tumor activity is multifactorial, involving both COX-dependent and COX-independent mechanisms.[15][16]

-

Anti-Angiogenesis : Aspirin targets Heparanase, an enzyme involved in cancer metastasis and angiogenesis. By binding to and inhibiting Heparanase, Aspirin impedes the release of angiogenic factors like VEGF.[3] It also inhibits the mTOR signaling pathway, which downregulates HIF-1α and VEGF-A.[9]

-

Immune Modulation : Aspirin blocks the production of Thromboxane A2 (TXA2) by platelets. TXA2 normally suppresses T-lymphocytes, so its inhibition allows the immune system to recognize and attack tumor cells, thereby reducing metastasis.[17][18][19]

-

Induction of Apoptosis : Aspirin can induce apoptosis through multiple routes, including the activation of caspases, altering the Bax/Bcl-2 ratio, and causing the release of mitochondrial cytochrome c.[4][15][16]

Caption: Aspirin's multifaceted anti-tumor mechanisms of action.[3][4][9][17]

Experimental and Logical Workflow

The preclinical evaluation of a novel anti-cancer agent like this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

References

- 1. dovepress.com [dovepress.com]

- 2. Seleno-aspirin compound AS-10 promotes histone acetylation ahead of suppressing androgen receptor transcription, G1 arrest, and apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive in vivo and mathematic modeling-based kinetic characterization for aspirin-induced chemoprevention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin inhibits the proliferation of canine mammary gland tumor cells in vitro and in vivo - Yang - Translational Cancer Research [tcr.amegroups.org]

- 8. Aspirin Mitigated Tumor Growth in Obese Mice Involving Metabolic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspirin may inhibit angiogenesis and induce autophagy by inhibiting mTOR signaling pathway in murine hepatocarcinoma and sarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Implementing subtype-specific pre-clinical models of breast cancer to study pre-treatment aspirin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aspirin reduces the formation of metastasis in mice [sciencemediacentre.es]

- 18. williamscancerinstitute.com [williamscancerinstitute.com]

- 19. Could aspirin prevent the formation of metastases? It has already proven effective in mice [imtm.cz]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Se-Aspirin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacokinetic and bioavailability data for a specific "Se-Aspirin" (a compound with selenium covalently bonded to aspirin) are not extensively available in the public domain. This guide synthesizes information on the well-characterized pharmacokinetics of aspirin and the bioavailability of various selenium forms to provide a foundational understanding and a framework for the prospective evaluation of novel this compound compounds.

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of pharmacotherapy, widely recognized for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1] The therapeutic actions of aspirin are primarily attributed to its irreversible inhibition of cyclooxygenase (COX) enzymes.[1] Selenium, an essential trace element, is a critical component of several selenoproteins, such as glutathione peroxidases, which play a vital role in antioxidant defense. The concept of a "this compound" molecule, integrating the pharmacological scaffold of aspirin with the biochemical properties of selenium, presents an intriguing prospect for the development of novel therapeutics with potentially enhanced or complementary activities.

This technical guide provides a comprehensive overview of the known pharmacokinetics of aspirin and the bioavailability of selenium compounds, offering a predictive framework for the study of this compound. It details relevant experimental protocols and visualizes key signaling pathways to aid researchers in the development and evaluation of such novel chemical entities.

Comparative Pharmacokinetics and Bioavailability

Due to the lack of specific data for this compound, this section presents the pharmacokinetic parameters of aspirin and its active metabolite, salicylic acid, alongside the bioavailability of common selenium supplementation forms. This comparative approach allows for an informed estimation of how a this compound compound might behave in vivo.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for oral aspirin, its metabolite salicylic acid, and different forms of selenium.

Table 1: Pharmacokinetic Parameters of Aspirin and Salicylic Acid

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid (from Aspirin) | Reference(s) |

| Oral Bioavailability (F) | ~50-68% | - | [2][3] |

| Time to Peak (Tmax) | ~1 hour (plain aspirin) | ~30 minutes (soluble forms) | [3][4] |

| Peak Concentration (Cmax) | Variable, dose-dependent | Variable, dose-dependent | [5] |

| Volume of Distribution (Vd) | 10.5 L | - | [2] |

| Plasma Protein Binding | 80-90% | 50-80% (concentration-dependent) | [6] |

| Elimination Half-life (t½) | ~20 minutes | 2-3 hours (low doses), 15-30 hours (high doses) | [3][6] |

| Metabolism | Rapidly hydrolyzed to salicylic acid in the gut wall, plasma, and liver. | Hepatic conjugation (glycine, glucuronic acid). | [6] |

| Excretion | Primarily as salicylic acid metabolites via the kidneys. | Renal excretion of salicyluric acid (75%), free salicylic acid (10%), and other conjugates. | [6] |

Table 2: Bioavailability of Different Forms of Selenium

| Selenium Form | Key Bioavailability Characteristics | Reference(s) |

| Sodium Selenite (inorganic) | Lower absorption compared to organic forms. | [7][8] |

| Sodium Selenate (inorganic) | Generally high bioavailability. | [9] |

| Selenomethionine (organic) | High absorption (~90%), incorporated into the methionine pool. | [7][10] |

| Selenium-Enriched Yeast (organic) | High bioavailability (135-165% relative to selenite), contains primarily selenomethionine. | [8][11] |

Hypothetical Considerations for this compound: The oral bioavailability of a this compound compound would be influenced by the nature of the chemical bond between selenium and the aspirin moiety, its lipophilicity, and its stability in the gastrointestinal tract. Organoselenium compounds often exhibit good oral absorption.[12]

Experimental Protocols

The following section details established methodologies for the synthesis of aspirin and the analytical quantification of aspirin and selenium. These protocols would serve as a starting point for the development and analysis of a novel this compound compound.

Synthesis and Purification of Aspirin (as a model for this compound synthesis)

Objective: To synthesize acetylsalicylic acid from salicylic acid. A similar approach involving a selenium-containing reagent could be envisioned for this compound synthesis.

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks, beakers, graduated cylinders

-

Heating apparatus (hot plate or water bath)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Reaction Setup: In a fume hood, combine a known mass of salicylic acid with an excess of acetic anhydride in an Erlenmeyer flask.

-

Catalysis: Carefully add a few drops of concentrated sulfuric or phosphoric acid to the mixture and swirl gently to dissolve the solids.

-

Heating: Heat the flask gently for approximately 10-15 minutes to facilitate the reaction.

-

Hydrolysis of Excess Anhydride: Cautiously add deionized water to the warm solution to hydrolyze any unreacted acetic anhydride.

-

Crystallization: Cool the solution in an ice bath to induce the crystallization of aspirin.

-

Isolation: Collect the crude aspirin crystals by vacuum filtration, washing with cold deionized water.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of warm ethanol. Add warm water until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals.

-

Final Collection: Collect the purified aspirin crystals by vacuum filtration and allow them to air dry.

Quantification of Aspirin in Biological Samples (e.g., Plasma)

Objective: To determine the concentration of aspirin and its metabolite, salicylic acid, in plasma using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[13]

-

Aspirin and salicylic acid analytical standards

-

Plasma samples

-

Protein precipitation agent (e.g., acetonitrile)

-

Esterase inhibitor (e.g., physostigmine) to prevent ex vivo hydrolysis of aspirin.[14]

Procedure:

-

Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor.

-

Centrifuge to separate the plasma.

-

To a known volume of plasma, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[14]

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a calibration curve using known concentrations of aspirin and salicylic acid standards.

-

Determine the concentrations in the plasma samples by comparing their peak areas to the calibration curve.

-

Quantification of Selenium in Biological Samples

Objective: To determine the total selenium concentration in biological matrices like blood or urine.

Instrumentation and Reagents:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%)

-

Selenium standard solutions

-

Certified reference materials

Procedure:

-

Sample Digestion:

-

To a known volume or mass of the biological sample in a digestion vessel, add a mixture of nitric acid and hydrogen peroxide.

-

Heat the mixture using a microwave digestion system or a heating block until the organic matter is completely oxidized and the solution is clear.

-

Dilute the digested sample to a known volume with deionized water.[16]

-

-

Instrumental Analysis:

-

Prepare a series of calibration standards from a certified selenium stock solution.

-

Analyze the digested samples and calibration standards using ICP-MS or GFAAS. ICP-MS is often preferred for its high sensitivity and ability to perform isotopic analysis.[17]

-

-

Quantification:

-

Construct a calibration curve by plotting the instrument response against the concentration of the selenium standards.

-

Determine the selenium concentration in the samples from the calibration curve, accounting for the dilution factor from the digestion step.

-

Analyze certified reference materials to ensure the accuracy and reliability of the method.

-

Speciation of Organoselenium Compounds: To identify and quantify specific organoselenium metabolites, hyphenated techniques such as HPLC-ICP-MS are employed. This allows for the chromatographic separation of different selenium-containing species before their element-specific detection by ICP-MS.[18]

Signaling Pathways and Experimental Workflows

The therapeutic effects of aspirin are mediated through its interaction with several key signaling pathways. The introduction of a selenium moiety could potentially modulate these interactions, a hypothesis that warrants further investigation.

Key Signaling Pathways of Aspirin

Aspirin's Inhibition of Cyclooxygenase (COX) Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[1] This blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[1]

Caption: Aspirin's primary mechanism of action: irreversible inhibition of COX enzymes.

Aspirin's Modulation of the Wnt/β-catenin Signaling Pathway Aspirin has been shown to negatively regulate the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer. It can promote the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation.[19][20][21]

Caption: Aspirin's inhibitory effect on the Wnt/β-catenin signaling pathway.

Proposed Experimental Workflow for this compound Evaluation

The following workflow outlines the key steps for the preclinical evaluation of a novel this compound compound.

Caption: A logical workflow for the preclinical development of a this compound candidate.

Conclusion and Future Directions

The concept of a this compound molecule holds significant therapeutic promise, potentially combining the well-established anti-inflammatory and antiplatelet effects of aspirin with the antioxidant properties of selenium. However, a thorough understanding of the pharmacokinetics and bioavailability of such a compound is paramount to its successful development. This guide provides a foundational framework by summarizing the known properties of aspirin and selenium and outlining the necessary experimental approaches for the characterization of a novel this compound entity.

Future research should focus on the synthesis of stable this compound analogues and their comprehensive evaluation using the experimental workflows detailed herein. Key areas of investigation will include determining the oral bioavailability, metabolic fate, and the impact of the selenium moiety on the known signaling pathways of aspirin. Such studies will be crucial in elucidating the therapeutic potential and safety profile of this novel class of compounds.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 3. Variability in the Responsiveness to Low-Dose Aspirin: Pharmacological and Disease-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Bioavailability, Pharmacokinetics, and Biotransformation of Selenium-Enriched Yeast and Sodium Selenite in Rats Using Plasma Selenium and Selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Bioavailability of Se from Daily Food Rations and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. An evaluation of the bioavailability of selenium in high-selenium yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Relative bioavailability of selenium yeast, selenomethionine, hydroxyl-selenomethionine and nano-selenium for broilers [frontiersin.org]

- 13. HPLC Analysis of Aspirin and Salicylic Acid on Ascentis® Express RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 14. Measurement and pharmacokinetics of acetylsalicylic acid by a novel high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of aspirin on the Wnt/beta-catenin pathway is mediated via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

The Synergistic Bioactivity of Selenium and Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of selenium's antioxidant properties with the well-established anti-inflammatory and antiplatelet effects of aspirin presents a compelling area of investigation for novel therapeutic strategies. This technical guide synthesizes the current understanding of the role of selenium in modulating aspirin's bioactivity, focusing on the synergistic antioxidant, anti-inflammatory, and anti-cancer effects. Particular attention is given to the underlying molecular mechanisms, including the impact on key signaling pathways and enzymatic activities. This document provides a comprehensive overview of experimental data, detailed methodologies, and visual representations of the intricate interplay between these two potent bioactive compounds.

Antioxidant and Anti-inflammatory Mechanisms

The combination of selenium and aspirin has been shown to elicit a more potent antioxidant and anti-inflammatory response than either agent alone. This synergy is largely attributed to their complementary effects on crucial enzyme systems and signaling pathways that regulate oxidative stress and inflammation.

Modulation of Glutathione Peroxidase and Cyclooxygenase Activity

Selenium is an essential cofactor for the antioxidant enzyme glutathione peroxidase (GPX), which plays a pivotal role in reducing harmful reactive oxygen species (ROS). Aspirin, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

Studies have demonstrated that selenium supplementation can enhance GPX activity, which may in turn potentiate the antioxidant effects of aspirin.[1][2] Aspirin itself has been observed to increase both cytosolic and mitochondrial GPX activity.[3] In the context of aspirin-sensitive asthma, a condition linked to altered arachidonic acid metabolism, lower platelet GPX activity has been noted, suggesting a protective role for this selenium-dependent enzyme.[4]

Table 1: Effect of Selenium and Aspirin on Antioxidant Enzyme Activity in Mice Liver [3]

| Treatment | Time (h) | Mitochondrial Se-GPX Activity (U/mg protein) | Cytosolic t-GPX Activity (U/mg protein) |

| Control | - | Value not reported | Value not reported |

| Aspirin | 8 | Increased (p < 0.05) | Increased |

| Aspirin | 12 | Increased | Increased (p < 0.05) |

| Aspirin | 24 | Increased | Increased (p < 0.05) |

| Selenium | 2 | Increased (p < 0.05) | Increased (p < 0.05) |

| Selenium | 12 | Increased (p < 0.05) | Increased (p < 0.05) |

| Se-GPX: Selenium-dependent Glutathione Peroxidase; t-GPX: total Glutathione Peroxidase. The study demonstrated that aspirin's antioxidant effect, while significant, was less potent than that of selenium. |

Experimental Protocols

A common method for determining GPX activity involves spectrophotometrically measuring the rate of NADPH oxidation in the presence of glutathione reductase.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, NADPH, glutathione reductase, and reduced glutathione.

-

Add the sample (e.g., cell lysate, tissue homogenate) to the reaction mixture and incubate.

-

Initiate the reaction by adding a substrate, such as cumene hydroperoxide or hydrogen peroxide.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to NADPH oxidation.

-

Calculate GPX activity based on the rate of NADPH consumption.